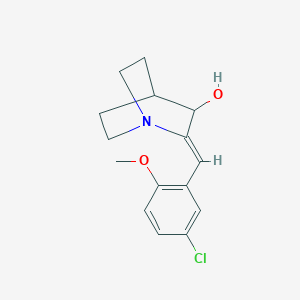![molecular formula C21H22N2O5 B5317006 methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5317006.png)
methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate, also known as TBNPA, is a widely used organic compound in scientific research. It is a member of the family of acrylate esters and has a molecular formula of C24H24N2O5. TBNPA is a versatile compound that has found numerous applications in various fields of research, including biochemistry, pharmacology, and chemical synthesis.
作用機序
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate exerts its inhibitory effect on enzymes and the proteasome by binding to their active sites and preventing substrate binding. The compound has been shown to have a high affinity for these proteins, making it a potent inhibitor. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cellular machinery responsible for cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells. Additionally, this compound has been found to have anti-tumor activity, inducing cell death in cancer cells.
実験室実験の利点と制限
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific in its inhibitory activity, making it a valuable tool for studying the function of enzymes and the proteasome. However, this compound also has some limitations. Its potency can vary depending on the target enzyme or proteasome subunit, and it may not be effective against all targets. Additionally, this compound has been found to have some toxicity in certain cell types, limiting its use in certain experiments.
将来の方向性
There are several future directions for research involving methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate. One area of interest is the development of more potent and specific inhibitors of enzymes and the proteasome. Additionally, this compound has shown promise in the treatment of certain diseases such as cancer and neurodegenerative disorders, and further research is needed to explore its potential therapeutic applications. Finally, the use of this compound in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.
合成法
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate is synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl acrylate in the presence of a catalyst such as palladium on carbon. The final product is obtained after purification by column chromatography.
科学的研究の応用
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate has been extensively used in scientific research due to its ability to inhibit the activity of enzymes such as chymotrypsin and trypsin. It has also been found to be an effective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This compound has been used in the study of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
methyl (Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-21(2,3)16-10-8-15(9-11-16)19(24)22-18(20(25)28-4)13-14-6-5-7-17(12-14)23(26)27/h5-13H,1-4H3,(H,22,24)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPAEGATMWFQAF-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,7aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316924.png)
![4-cyclobutyl-6-methyl-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B5316929.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}norvaline](/img/structure/B5316932.png)
![N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5316934.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5316937.png)

![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316953.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5316959.png)
![{1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316975.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5316977.png)
![3-methyl-7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5316996.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5316998.png)

![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5317016.png)